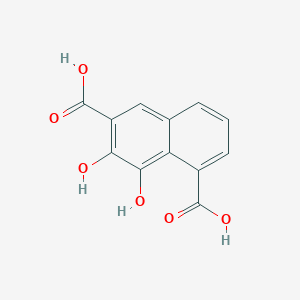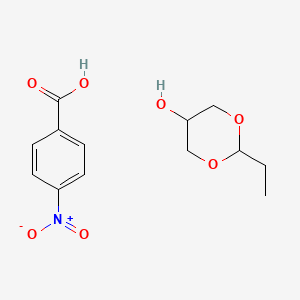
2-Ethyl-1,3-dioxan-5-ol;4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1,3-dioxan-5-ol and 4-nitrobenzoic acid are two distinct chemical compounds 2-Ethyl-1,3-dioxan-5-ol is a cyclic ether with a hydroxyl group, while 4-nitrobenzoic acid is an aromatic carboxylic acid with a nitro substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethyl-1,3-dioxan-5-ol: This compound can be synthesized through the acid-catalyzed cyclization of 2-ethyl-1,3-diol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
4-Nitrobenzoic Acid: This compound is commonly prepared by the nitration of benzoic acid. The nitration reaction involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the para position.
Industrial Production Methods
2-Ethyl-1,3-dioxan-5-ol: Industrial production may involve continuous flow reactors to optimize the yield and purity of the product. The use of solid acid catalysts can also enhance the efficiency of the process.
4-Nitrobenzoic Acid: Industrial production often involves large-scale nitration reactors with precise temperature and concentration control to ensure high yield and purity. The product is then purified through recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
-
2-Ethyl-1,3-dioxan-5-ol
Oxidation: Can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
-
4-Nitrobenzoic Acid
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The carboxyl group can undergo esterification reactions with alcohols in the presence of acid catalysts.
Oxidation: The aromatic ring can undergo oxidation reactions to form quinones.
Common Reagents and Conditions
-
2-Ethyl-1,3-dioxan-5-ol
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
-
4-Nitrobenzoic Acid
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols with sulfuric acid as a catalyst.
Major Products Formed
-
2-Ethyl-1,3-dioxan-5-ol
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers or esters.
-
4-Nitrobenzoic Acid
Reduction: 4-aminobenzoic acid.
Substitution: Esters of 4-nitrobenzoic acid.
Oxidation: Quinones.
Wissenschaftliche Forschungsanwendungen
-
2-Ethyl-1,3-dioxan-5-ol
Chemistry: Used as a solvent and reagent in organic synthesis.
Industry: Used in the production of polymers and resins.
-
4-Nitrobenzoic Acid
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential antimicrobial properties.
Medicine: Used in the synthesis of pharmaceutical compounds.
Industry: Used in the production of plasticizers and stabilizers.
Wirkmechanismus
2-Ethyl-1,3-dioxan-5-ol: The compound can act as a nucleophile in various chemical reactions due to the presence of the hydroxyl group. It can also participate in hydrogen bonding, influencing its reactivity and interactions with other molecules.
4-Nitrobenzoic Acid: The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to electrophilic substitution reactions. The carboxyl group can participate in hydrogen bonding and can be deprotonated to form carboxylate anions, influencing its solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
-
2-Ethyl-1,3-dioxan-5-ol
Similar Compounds: 1,3-dioxane, 1,4-dioxane, and 2-methyl-1,3-dioxan-5-ol.
Uniqueness: The presence of the ethyl group and hydroxyl group provides unique reactivity and solubility properties.
-
4-Nitrobenzoic Acid
Similar Compounds: Benzoic acid, 4-aminobenzoic acid, and 3-nitrobenzoic acid.
Uniqueness: The nitro group at the para position provides distinct electronic and steric effects, influencing its reactivity and applications.
Eigenschaften
CAS-Nummer |
92883-23-3 |
|---|---|
Molekularformel |
C13H17NO7 |
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
2-ethyl-1,3-dioxan-5-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H12O3/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-2-6-8-3-5(7)4-9-6/h1-4H,(H,9,10);5-7H,2-4H2,1H3 |
InChI-Schlüssel |
OHIYRIMYGYQYHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1OCC(CO1)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


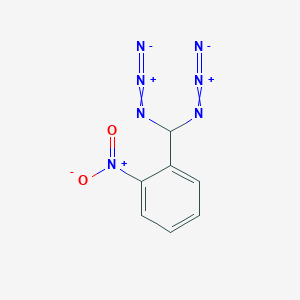
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
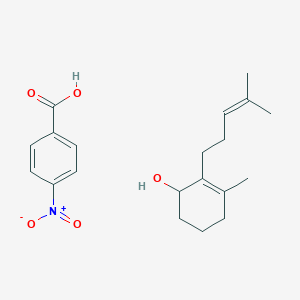
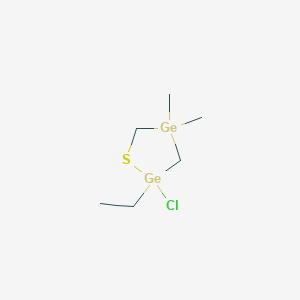
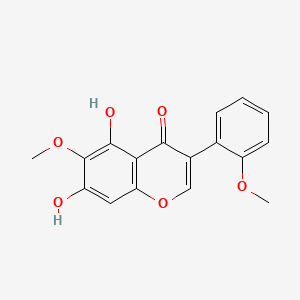
![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
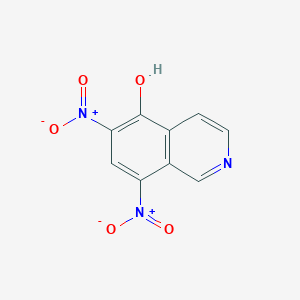
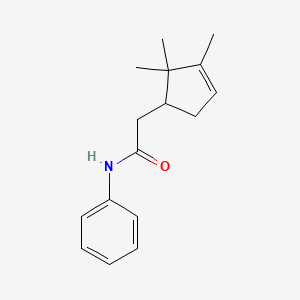
![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)
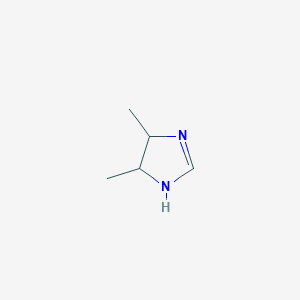
![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)

